molecular formula C21H16ClFN2O2 B2472572 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide CAS No. 1206987-03-2

3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide

Cat. No.: B2472572
CAS No.: 1206987-03-2
M. Wt: 382.82
InChI Key: ASZLMLTWDXIWGC-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide is a complex organic compound that features a benzamide core with chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide typically involves multiple steps:

    Formation of 4-fluorophenylacetamide: This can be achieved by reacting 4-fluoroaniline with acetic anhydride under acidic conditions.

    Coupling Reaction: The 4-fluorophenylacetamide is then coupled with 2-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Chlorination: The final step involves the chlorination of the benzamide derivative using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide and phenyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the amide, converting it to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, often resulting in substituted benzamides.

Scientific Research Applications

3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for more complex materials.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)benzamide
  • 2-iodo-N-(4-bromophenyl)benzamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide is unique due to its specific combination of chloro and fluoro substituents, which confer distinct electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs.

Properties

IUPAC Name

3-chloro-N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O2/c22-16-5-3-4-15(13-16)21(27)25-19-7-2-1-6-18(19)24-20(26)12-14-8-10-17(23)11-9-14/h1-11,13H,12H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZLMLTWDXIWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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